6-Bromo-3-methoxy-2-methylquinoline
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Overview
Description
6-Bromo-3-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxy-2-methylquinoline typically involves the bromination of 3-methoxy-2-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: This compound has shown potential as a precursor for biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Quinoline derivatives, including 6-Bromo-3-methoxy-2-methylquinoline, are investigated for their pharmacological properties, such as antimalarial, antibacterial, and antiviral activities.
Industry: It is used in the development of materials with specific electronic and optical properties, making it relevant in the field of material science.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
6-Bromo-2-methylquinoline: Lacks the methoxy group at the 3rd position, which can affect its chemical reactivity and biological activity.
3-Methoxy-2-methylquinoline:
6-Bromo-4-chloro-2-methylquinoline: Contains an additional chlorine atom, which can further modify its properties and applications.
Uniqueness: 6-Bromo-3-methoxy-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOPBXRIMXPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138139-10-1 |
Source
|
Record name | 6-bromo-3-methoxy-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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